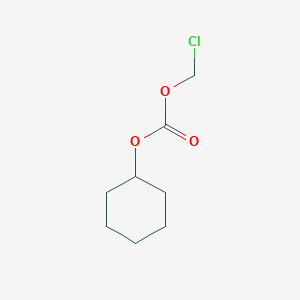
Chloromethyl cyclohexyl carbonate
描述
Chloromethyl cyclohexyl carbonate is an organic compound with the molecular formula C8H13ClO3. It is a carbonate ester derived from cyclohexanol and chloromethyl chloroformate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: Chloromethyl cyclohexyl carbonate can be synthesized through the reaction of cyclohexanol with chloromethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of chloromethyl chloroformate to a solution of cyclohexanol and a base. The reaction mixture is maintained at a controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Chloromethyl cyclohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclohexanol and chloromethyl carbonate.
Transesterification: It can react with other alcohols to form different carbonate esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Hydrolysis Products: Cyclohexanol and chloromethyl carbonate.
Transesterification Products: Various carbonate esters.
科学研究应用
Chloromethyl cyclohexyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is used in the production of polycarbonates and other polymeric materials.
Material Science: It is utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of chloromethyl cyclohexyl carbonate involves its reactivity as a carbonate ester. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
相似化合物的比较
Chloromethyl ethyl carbonate: Similar in structure but with an ethyl group instead of a cyclohexyl group.
Chloromethyl methyl carbonate: Contains a methyl group instead of a cyclohexyl group.
Cyclohexyl methyl carbonate: Lacks the chloromethyl group but has a similar carbonate ester structure.
Uniqueness: Chloromethyl cyclohexyl carbonate is unique due to the presence of both a cyclohexyl group and a chloromethyl group, which confer specific reactivity and properties. This combination makes it particularly useful in the synthesis of specialized organic compounds and materials.
属性
IUPAC Name |
chloromethyl cyclohexyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-6-11-8(10)12-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDLGITOKUSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40510-86-9 | |
| Record name | chloromethyl cyclohexyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)

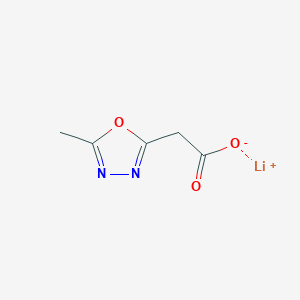
![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)
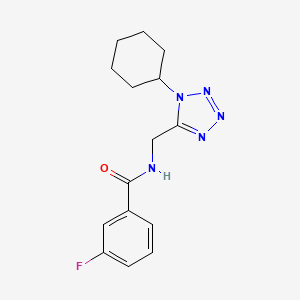
![N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2737378.png)
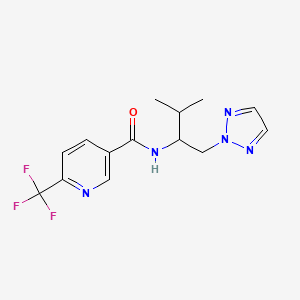
![1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2737381.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)

![Ethyl 4-((4-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2737385.png)
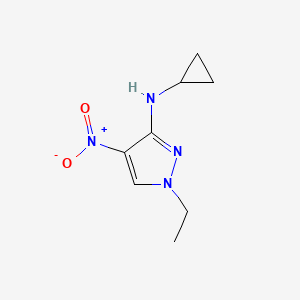
![2-(1-Benzothiophen-2-yl)-1-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2737389.png)
